molecular formula C15H20ClNOS B2688022 (1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride CAS No. 2034282-44-3

(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride

Cat. No. B2688022
CAS RN: 2034282-44-3
M. Wt: 297.84
InChI Key: HKNQVNJAIXJFQF-UHFFFAOYSA-N
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Description

“(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride” is a complex organic compound. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The piperidine ring is substituted with a benzo[b]thiophene group and a methanol group . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in drug design . A common method for synthesizing substituted piperidines involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide . Thiourea can also be used as a reagent in place of sodium sulfide or potassium sulfide .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a piperidine ring attached to a benzo[b]thiophene group and a methanol group . The empirical formula of the piperidine part of the molecule is C6H13NO .


Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, 4-Piperidinemethanol, a related compound, has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .

Scientific Research Applications

Chemical Manipulation and Material Science

One study discusses the chemical manipulation of nanomaterials using solvents, highlighting how solvent choice impacts gelation and structure formation in the synthesis of mesoporous materials. This work could provide insights into how "(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride" might be utilized in material science, particularly in the synthesis of novel nanomaterials with specific pore sizes and surface areas (Ranjit et al., 2006).

Pharmacology and Medicinal Chemistry

Another area of application is in pharmacology and medicinal chemistry, where the benzomorphan skeleton is noted for its versatility across various therapeutic targets. The study by Turnaturi et al. (2018) describes the structure-activity relationships (SARs) of benzomorphan-based compounds acting on different receptors, highlighting the importance of stereochemistry and functional group modifications. This suggests potential applications of "this compound" in drug development, depending on its stereochemical configuration and functional group modifications (Turnaturi et al., 2018).

Environmental Chemistry and Toxicology

In the field of environmental chemistry and toxicology, compounds containing aromatic rings similar to "this compound" have been evaluated for their potential environmental impact and toxicity. For instance, the occurrence, fate, and behavior of parabens in aquatic environments have been reviewed, offering insights into how structurally related compounds behave in natural water systems and their potential effects on aquatic life (Haman et al., 2015).

Analytical Chemistry

Furthermore, the chromatographic characterization of silica-based reversed phases for the analysis of basic drugs provides insights into analytical applications. This research could suggest methods for analyzing "this compound" and similar compounds, especially in complex mixtures (Engelhardt et al., 1991).

Mechanism of Action

The mechanism of action of piperidine derivatives in biological systems is diverse and depends on the specific derivative and its functional groups . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and have been found to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with “(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride” would depend on its specific properties. For instance, 4-Piperidinemethanol is classified as Skin Corr. 1B under the GHS classification, indicating that it can cause skin corrosion .

Future Directions

Piperidine derivatives, including “(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride”, continue to be an area of interest in drug discovery due to their diverse biological activities . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their potential applications in various therapeutic areas .

properties

IUPAC Name

[1-(1-benzothiophen-3-ylmethyl)piperidin-4-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS.ClH/c17-10-12-5-7-16(8-6-12)9-13-11-18-15-4-2-1-3-14(13)15;/h1-4,11-12,17H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNQVNJAIXJFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CSC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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